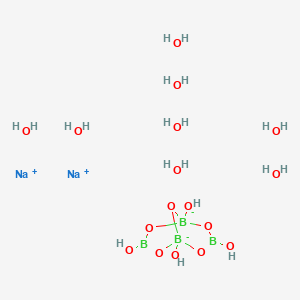
Disodium tetraborate octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tetraborate octahydrate is a hydrate that is the octahydrate form of disodium tetraborate. It is a hydrate and a mineral. It contains a disodium tetraborate.
Wissenschaftliche Forschungsanwendungen
Applications in Agriculture
1. Fertilizer and Micronutrient Source
- Disodium tetraborate octahydrate is used as a fertilizer to address boron deficiencies in soil, which can enhance crop quality and yield. It plays a crucial role in plant hormone regulation, improving cell division and nutrient utilization .
2. Pest Control
- The compound is effective against various agricultural pests and diseases. It acts as a fungicide and insecticide, particularly against powdery mildew, rust, and mites. Its use is approved in organic farming as a safer alternative to conventional pesticides .
3. Application Method
- For foliar application, a typical dosage is 1 gram of this compound dissolved in 1 liter of water, sprayed on both sides of leaves for optimal absorption .
| Application | Target Organism | Method | Dosage |
|---|---|---|---|
| Fertilizer | Various crops | Soil application | Variable based on soil test |
| Pest control | Fungi, insects | Foliar spray | 1 g/L water |
Industrial Applications
1. Wood Preservation
- This compound is widely utilized as a wood preservative due to its effectiveness against wood-destroying insects such as termites and fungi. It penetrates deeply into wood fibers, providing long-lasting protection .
2. Flame Retardant
- The compound serves as a flame retardant in textiles and other materials, reducing flammability while maintaining low toxicity levels for humans and pets .
3. Glass Manufacturing
- In the glass industry, this compound is employed to enhance the strength and thermal resistance of glass products .
Environmental Applications
1. CO2 Utilization
- Recent studies propose the use of this compound in carbon capture technologies, showcasing its potential in mitigating environmental impacts associated with greenhouse gas emissions .
Safety Considerations
While this compound has many beneficial applications, it also poses certain risks:
- Toxicity: It has low acute toxicity but is classified under reproductive toxicity category 1B by the EU regulations .
- Environmental Impact: Care must be taken to minimize exposure to aquatic organisms during application.
Case Studies
Case Study 1: Agricultural Efficacy
A study conducted on tomato crops demonstrated that applying disodium tetraborate tetrahydrate significantly reduced pest populations without harming plant health. The results indicated improved yield quality due to enhanced nutrient uptake facilitated by the compound's boron content .
Case Study 2: Wood Preservation Performance
In a comparative study of wood preservatives, disodium tetraborate tetrahydrate was shown to outperform traditional chemicals in preventing termite damage over extended periods while being less harmful to non-target species .
Eigenschaften
Molekularformel |
B4H20Na2O17 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;octahydrate |
InChI |
InChI=1S/B4H4O9.2Na.8H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;/h5-8H;;;8*1H2/q-2;2*+1;;;;;;;; |
InChI-Schlüssel |
OQSOCUIYOAGFKW-UHFFFAOYSA-N |
SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















